Dimethyl Sulfone-d6: A Technical Guide for Researchers and Drug Development Professionals
Dimethyl Sulfone-d6: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties, Synthesis, and Application of Dimethyl Sulfone-d6
Introduction
Dimethyl sulfone-d6 (DMSO2-d6), also known as methyl-d3 sulfone or [2H6]-dimethyl sulfone, is the deuterated isotopologue of dimethyl sulfone (DMSO2), an organosulfur compound. In this molecule, all six hydrogen atoms of the methyl groups are replaced with deuterium (B1214612). This isotopic substitution makes it an invaluable tool in various scientific disciplines, particularly in analytical chemistry and drug development, where it primarily serves as an internal standard for the quantification of its non-deuterated counterpart, dimethyl sulfone (also known as methylsulfonylmethane or MSM).[1] This guide provides a comprehensive overview of the technical aspects of Dimethyl sulfone-d6, including its physicochemical properties, synthesis, and detailed experimental protocols for its application, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physicochemical properties of Dimethyl sulfone-d6 are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Chemical Formula | (CD3)2SO2 | [2][3][4] |
| Molecular Weight | 100.17 g/mol | [2] |
| CAS Number | 22230-82-6 | |
| Appearance | Solid | |
| Melting Point | 107-109 °C | |
| Boiling Point | 238 °C | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Chemical Purity | Typically ≥98% | |
| Solubility | Soluble in PBS (pH 7.2) and DMSO. | |
| SMILES | [2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])[2H] | |
| InChI | 1S/C2H6O2S/c1-5(2,3)4/h1-2H3/i1D3,2D3 | |
| Storage | Store at room temperature away from light and moisture. |
Synthesis of Dimethyl Sulfone-d6
The synthesis of Dimethyl sulfone-d6 is typically achieved through a two-step process. The first step involves the deuteration of dimethyl sulfoxide (B87167) (DMSO) to yield dimethyl sulfoxide-d6 (DMSO-d6). The second step is the oxidation of DMSO-d6 to the final product, Dimethyl sulfone-d6.
Step 1: Synthesis of Dimethyl Sulfoxide-d6 (DMSO-d6)
The preparation of DMSO-d6 involves a hydrogen-deuterium exchange reaction. Dimethyl sulfoxide is reacted with heavy water (D2O) in the presence of a base catalyst, such as potassium hydroxide (B78521) (KOH). The reaction is typically heated to facilitate the exchange of protons on the methyl groups with deuterium atoms from the heavy water. This process is often repeated multiple times to achieve a high degree of deuteration. The crude DMSO-d6 is then purified by distillation under reduced pressure.
Step 2: Oxidation of Dimethyl Sulfoxide-d6 to Dimethyl Sulfone-d6
The synthesized DMSO-d6 is then oxidized to Dimethyl sulfone-d6. This oxidation can be carried out using various oxidizing agents. A common laboratory method involves the use of nitric acid at elevated temperatures. Alternatively, ozone can be employed as a more environmentally friendly oxidizing agent. The resulting Dimethyl sulfone-d6 is then purified, typically by recrystallization, to yield a white crystalline solid.
The overall synthesis workflow can be visualized as follows:
Experimental Protocols
Dimethyl sulfone-d6 is predominantly used as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for the accurate determination of dimethyl sulfone concentrations in various matrices.
Quantitative ¹H NMR (qNMR) Spectroscopy using Dimethyl Sulfone-d6 as an Internal Standard
Objective: To accurately quantify the concentration of an analyte (unlabeled dimethyl sulfone or other compounds) in a sample using Dimethyl sulfone-d6 as an internal standard.
Materials:
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Dimethyl sulfone-d6 (of known high purity)
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Analyte sample
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High-purity deuterated NMR solvent (e.g., DMSO-d6, Chloroform-d)
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High-precision analytical balance
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Volumetric flasks and pipettes
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NMR spectrometer
Procedure:
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Preparation of the Internal Standard Stock Solution:
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Accurately weigh a precise amount of Dimethyl sulfone-d6.
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Dissolve it in a known volume of the chosen deuterated NMR solvent in a volumetric flask to prepare a stock solution of known concentration.
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Sample Preparation:
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Accurately weigh a precise amount of the analyte sample.
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Dissolve the analyte in a known volume of the deuterated NMR solvent.
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To this solution, add a precise volume of the Dimethyl sulfone-d6 internal standard stock solution. Alternatively, the analyte and internal standard can be weighed and dissolved together in the same volumetric flask. The molar ratio of analyte to internal standard should ideally be between 0.5 and 2.
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NMR Data Acquisition:
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Transfer an aliquot of the final sample solution to an NMR tube.
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Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters include:
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A sufficient relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the protons of interest, to ensure full relaxation.
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A 90° pulse angle for maximum signal intensity.
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A sufficient number of scans to achieve a good signal-to-noise ratio.
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Data Processing and Quantification:
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Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.
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Integrate the characteristic signals of the analyte and the residual proton signal of the Dimethyl sulfone-d6.
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The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (mIS / manalyte) * PIS
Where:
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Canalyte = Purity or concentration of the analyte
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Ianalyte = Integral of the analyte signal
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Nanalyte = Number of protons contributing to the analyte signal
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IIS = Integral of the internal standard (residual proton) signal
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NIS = Number of protons contributing to the internal standard signal
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Manalyte = Molecular weight of the analyte
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MIS = Molecular weight of the internal standard
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manalyte = Mass of the analyte
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mIS = Mass of the internal standard
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PIS = Purity of the internal standard
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Gas Chromatography-Mass Spectrometry (GC-MS) using Dimethyl Sulfone-d6 as an Internal Standard
Objective: To quantify dimethyl sulfone in a complex matrix (e.g., biological fluids, environmental samples) using Dimethyl sulfone-d6 as an internal standard.
Materials:
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Dimethyl sulfone-d6
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Analyte sample containing dimethyl sulfone
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Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
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Derivatization agent (if necessary)
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GC-MS system equipped with a suitable column
Procedure:
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Preparation of Calibration Standards:
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Prepare a series of calibration standards containing known concentrations of unlabeled dimethyl sulfone and a constant, known concentration of Dimethyl sulfone-d6 in the extraction solvent.
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Sample Preparation and Extraction:
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To a known volume or mass of the sample, add a known amount of the Dimethyl sulfone-d6 internal standard.
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Perform a liquid-liquid or solid-phase extraction to isolate the dimethyl sulfone and Dimethyl sulfone-d6 from the sample matrix.
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The extract may require concentration and/or derivatization to improve chromatographic properties and detection sensitivity.
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GC-MS Analysis:
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Inject an aliquot of the prepared sample or calibration standard into the GC-MS system.
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The GC oven temperature program should be optimized to achieve baseline separation of dimethyl sulfone and Dimethyl sulfone-d6 from other matrix components.
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The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both unlabeled dimethyl sulfone and Dimethyl sulfone-d6.
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Data Analysis and Quantification:
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Generate a calibration curve by plotting the ratio of the peak area of the analyte (dimethyl sulfone) to the peak area of the internal standard (Dimethyl sulfone-d6) against the concentration of the analyte in the calibration standards.
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Calculate the peak area ratio for the unknown sample.
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Determine the concentration of dimethyl sulfone in the unknown sample by interpolating its peak area ratio on the calibration curve.
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Biological Significance and Signaling Pathways
While Dimethyl sulfone-d6 itself is primarily used as an analytical tool, its non-deuterated counterpart, dimethyl sulfone (MSM), is a naturally occurring compound found in various foods and is also a metabolite of dimethyl sulfoxide (DMSO). It has been investigated for its potential health benefits, particularly its anti-inflammatory and antioxidant properties.
Metabolic Pathway of Dimethyl Sulfone
Dimethyl sulfone is a product of a metabolic pathway that involves both gut microbiota and mammalian metabolism. Dietary methionine can be catabolized by intestinal microbiota to produce methanethiol, which is then methylated to dimethyl sulfide (B99878) (DMS). DMS is absorbed and subsequently oxidized in the host to dimethyl sulfoxide (DMSO) and further to dimethyl sulfone (DMSO2).
Inhibition of NF-κB Signaling Pathway
Studies on unlabeled dimethyl sulfone (MSM) have suggested that it exerts anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators. By suppressing the activation of NF-κB, dimethyl sulfone can potentially downregulate the inflammatory response. The precise mechanism of inhibition is still under investigation but is thought to involve the modulation of upstream signaling components.
Conclusion
Dimethyl sulfone-d6 is a critical analytical reagent for researchers and professionals in drug development and related scientific fields. Its primary application as an internal standard in qNMR and GC-MS allows for the precise and accurate quantification of its non-deuterated analogue, dimethyl sulfone, a compound of increasing interest for its biological activities. A thorough understanding of its properties, synthesis, and the detailed experimental protocols for its use is essential for obtaining reliable and reproducible results. Furthermore, an appreciation of the biological context of dimethyl sulfone provides a broader perspective on the significance of its accurate quantification.
